1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16345189
InChI: InChI=1S/C18H20ClN7O/c19-14-4-5-15(22-21-14)25-11-7-13(8-12-25)18(27)20-9-6-17-24-23-16-3-1-2-10-26(16)17/h1-5,10,13H,6-9,11-12H2,(H,20,27)
SMILES:
Molecular Formula: C18H20ClN7O
Molecular Weight: 385.8 g/mol

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide

CAS No.:

Cat. No.: VC16345189

Molecular Formula: C18H20ClN7O

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide -

Specification

Molecular Formula C18H20ClN7O
Molecular Weight 385.8 g/mol
IUPAC Name 1-(6-chloropyridazin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C18H20ClN7O/c19-14-4-5-15(22-21-14)25-11-7-13(8-12-25)18(27)20-9-6-17-24-23-16-3-1-2-10-26(16)17/h1-5,10,13H,6-9,11-12H2,(H,20,27)
Standard InChI Key VJQKOXJDMCAOCD-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)NCCC2=NN=C3N2C=CC=C3)C4=NN=C(C=C4)Cl

Introduction

The compound 1-(6-chloropyridazin-3-yl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide represents a promising chemical structure in medicinal chemistry. It integrates a pyridazine core, a triazolopyridine fragment, and a piperidine-based carboxamide group. These structural motifs are often associated with biological activity, making the compound a candidate for pharmacological evaluation.

Structural Composition

PropertyDetails
IUPAC Name1-(6-Chloropyridazin-3-yl)-N-[2-( triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-4-carboxamide
Molecular FormulaC16H19ClN6O
Molecular Weight346.82 g/mol
Key Functional GroupsPyridazine, Triazolopyridine, Piperidine Carboxamide

The compound's design integrates heterocyclic scaffolds known for their diverse pharmacological properties:

  • Pyridazine Core: Contributes to hydrogen bonding and π-stacking interactions.

  • Triazolopyridine Fragment: Enhances binding affinity to biological targets.

  • Piperidine Carboxamide Group: Improves solubility and metabolic stability.

Synthetic Pathways

The synthesis of this compound likely involves:

  • Formation of the Pyridazine Core: Starting from chlorinated pyridazine derivatives.

  • Triazolopyridine Coupling: Through cyclization reactions involving hydrazine derivatives and pyridine precursors.

  • Piperidine Carboxamide Addition: Via amidation reactions using carboxylic acid derivatives.

These steps align with established methods for synthesizing triazole-containing compounds and heterocyclic carboxamides.

Biological Relevance

The structural features suggest potential applications in drug discovery:

  • Antimicrobial Activity: Similar compounds have shown efficacy against bacterial and fungal strains by targeting enzyme systems or disrupting membranes.

  • Antiviral Potential: The triazolopyridine moiety has been implicated in inhibiting viral polymerases or proteases.

  • CNS Activity: Piperidine derivatives often exhibit activity on neurological targets such as receptors or ion channels.

Computational Insights

Molecular docking and in silico studies could provide additional insights into the compound's binding affinity for specific targets:

  • Likely targets include kinases, GPCRs, or enzymes with active sites compatible with heterocyclic scaffolds.

  • Predicted physicochemical properties (e.g., lipophilicity and solubility) suggest good oral bioavailability.

Research Findings on Related Compounds

Studies on structurally related compounds highlight their pharmacological promise:
1. Triazolopyridines have demonstrated antimalarial activity with IC50 values in the micromolar range against Plasmodium falciparum .
2. Piperidine-based carboxamides have been explored for antifungal applications with significant efficacy against Candida albicans .

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